2-Hydroxy-3-methoxy-4-methylbenzoic acid
Description
Properties
IUPAC Name |
2-hydroxy-3-methoxy-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-4-6(9(11)12)7(10)8(5)13-2/h3-4,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSYSDSIOHDHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262766 | |
| Record name | Benzoic acid, 2-hydroxy-3-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77869-40-0 | |
| Record name | Benzoic acid, 2-hydroxy-3-methoxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77869-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-hydroxy-3-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxy-4-methylbenzoic acid typically involves the hydroxylation and methoxylation of a methylbenzoic acid precursor. One common method includes the use of methoxybenzene as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to introduce the hydroxyl and methoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, scaled up for mass production .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acids depending on the substituents introduced.
Scientific Research Applications
Pharmaceutical Applications
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of drugs that target different health conditions.
Synthesis of Active Pharmaceutical Ingredients (APIs)
- Tolrestat : Methyl 3-methoxy-4-methylbenzoate, a derivative of 2-hydroxy-3-methoxy-4-methylbenzoic acid, is an important intermediate in the synthesis of tolrestat, a drug used for managing diabetes-related complications .
- Bosutinib : This compound has been involved in novel synthetic pathways leading to bosutinib, a medication for chronic myelogenous leukemia. The synthesis starts from 3-methoxy-4-hydroxybenzoic acid, showcasing the versatility of methoxy-substituted benzoic acids in drug development .
Analytical Chemistry
This compound is employed as an internal standard in chromatographic analyses. For instance, it has been used to quantify acetylsalicylic acid and its metabolites in biological samples . This application demonstrates its utility in pharmacokinetic studies and drug monitoring.
Agricultural Applications
The compound exhibits potential as an antifeedant agent against pests, particularly in forestry.
Antifeedant Activity
Research indicates that methyl 2-hydroxy-3-methoxybenzoate displays strong antifeedant properties against the pine weevil (Hylobius abietis), which poses a significant threat to conifer seedlings. In bioassays, this compound showed the highest antifeedant effect among tested esters, suggesting its practical application in pest management strategies without relying on traditional insecticides .
Synthesis and Characterization
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity.
Case Study: Synthesis of Tolrestat
In a study focusing on the synthesis of tolrestat, researchers utilized methyl 3-methoxy-4-methylbenzoate as a key intermediate. The process involved multiple steps including esterification and selective methylation to achieve high yields and purity .
Case Study: Antifeedant Efficacy
A comprehensive bioassay was conducted to evaluate the effectiveness of various methyl hydroxy-methoxybenzoates against pine weevil feeding. The study highlighted the superior performance of methyl 2-hydroxy-3-methoxybenzoate, suggesting its potential incorporation into pest control programs aimed at protecting young conifer forests .
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-4-methylbenzoic acid involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in electron-donating interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Differences
The biological and physicochemical properties of benzoic acid derivatives are heavily influenced by substituent positions and types. Below is a comparative analysis of 2-hydroxy-3-methoxy-4-methylbenzoic acid with analogous compounds:
Spectral and Physicochemical Properties
NMR Data :
- The target compound’s ¹H NMR spectrum would exhibit signals for the aromatic methyl (δ ~2.3 ppm), methoxy (δ ~3.8 ppm), and hydroxy groups (δ ~5.5 ppm). In contrast, vanillic acid shows a downfield shift for the para-hydroxy group (δ ~9.8 ppm) due to reduced intramolecular H-bonding .
- The prenyl-containing analog (C₁₄H₁₈O₄) displays additional signals for the prenyl protons (δ ~5.2–1.7 ppm) in its ¹H NMR spectrum .
Acidity :
Solubility :
- The methyl group at position 4 reduces water solubility relative to 2-hydroxy-3-methoxybenzoic acid, which lacks this substituent .
Biological Activity
2-Hydroxy-3-methoxy-4-methylbenzoic acid, also known as a phthalide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxyl group, a methoxy group, and a methyl group attached to a benzoic acid backbone, which contributes to its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In studies involving diabetic rats, administration of this compound led to an increase in enzymatic antioxidants such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. These effects were associated with the restoration of antioxidant defense mechanisms and reduction in lipid peroxidation levels .
Table 1: Effects on Antioxidant Enzymes in Diabetic Rats
| Enzyme | Control Group | Diabetic Group | Treated Group (this compound) |
|---|---|---|---|
| SOD | Normal | Decreased | Significantly Increased |
| Catalase | Normal | Decreased | Significantly Increased |
| Glutathione Peroxidase | Normal | Decreased | Significantly Increased |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the activity of lipoxygenase enzymes, which play a critical role in the inflammatory response. In vitro studies have shown that it can reduce the production of inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
This compound has been isolated from various endophytic fungi, such as Pestalotiopsis species. These fungi produce this compound as part of their secondary metabolite profile, which exhibits antibacterial and antifungal activities against several pathogens including Escherichia coli and Candida albicans. The mechanism appears to involve disruption of microbial cell membranes .
Table 2: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Candida albicans | 30 µg/mL |
| Bacillus subtilis | 40 µg/mL |
Case Studies
- Diabetes Management : A study involving diabetic rats treated with this compound showed significant improvements in blood glucose levels and restoration of erythrocyte membrane-bound ATPases activity. This suggests its potential as a therapeutic agent for managing diabetes-related oxidative stress .
- Cancer Research : Preliminary investigations into the anticancer properties of this compound revealed that it could inhibit the proliferation of cancer cell lines such as Hela and A549. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Q & A
Q. How can this compound be functionalized for material science applications?
- Methodological Answer :
- Polymer synthesis : Incorporate into polyesters via condensation with diols.
- Coordination complexes : Use the carboxylic acid group to bind metal ions (e.g., Fe³⁺, Cu²⁺) for catalytic or magnetic materials.
- Surface modification : Graft onto nanoparticles via ester linkages for functional coatings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
